![molecular formula C10H8O3 B3242550 Benzofuran-6-yl-acetic acid CAS No. 152148-65-7](/img/structure/B3242550.png)
Benzofuran-6-yl-acetic acid
Overview
Description
Benzofuran-6-yl-acetic acid is a compound with the molecular formula C10H8O3 and a molecular weight of 176.16900 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of Benzofuran-6-yl-acetic acid consists of a benzofuran ring attached to an acetic acid group . Further structural modulation can be achieved by introducing selected donor and acceptor substituents .Chemical Reactions Analysis
Benzofuran derivatives have been used in the construction of complex ring systems and in the development of novel scaffold compounds . They have also been used in the synthesis of macrocyclic compounds with anti-hepatitis C virus activity .Physical And Chemical Properties Analysis
Benzofuran-6-yl-acetic acid has a molecular weight of 176.16900 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .Scientific Research Applications
- Benzofuran-6-yl-acetic acid and its derivatives exhibit significant anticancer activities. For instance, compound 36 has demonstrated cell growth inhibitory effects against various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- The 4-position of benzofuran can be substituted with halogens or hydroxyl groups, resulting in compounds with good antimicrobial activity .
Anticancer Properties
Antimicrobial Activity
Drug Scaffold Development
Mechanism of Action
Target of Action
Benzofuran compounds, including Benzofuran-6-yl-acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Some substituted benzofurans have shown dramatic anticancer activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to a wide range of biological and pharmacological applications . For example, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
The result of the action of Benzofuran-6-yl-acetic acid is likely to depend on the specific biological target and the context in which it is used. For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Future Directions
Benzofuran derivatives have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new therapeutic agents and improving the bioavailability of these compounds .
properties
IUPAC Name |
2-(1-benzofuran-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVHZPMQGRFPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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